Dibutyl itaconate (DBI) is a diester of itaconic acid, a bio-based platform chemical derived from renewable resources like sugarcane. [, , , , , , ] It is classified as a bio-based monomer due to its origin from biomass and its ability to polymerize, forming polymers with potential applications in various fields. [, , , , , ] DBI plays a significant role in scientific research, particularly in polymer chemistry, as a building block for sustainable and bio-based polymers. [, , , , , ]
Dibutyl itaconate is an ester derived from itaconic acid and n-butanol. It is recognized for its utility in various industrial applications, including as a plasticizer, lubricant, and additive in coatings and adhesives. The compound is valued for its ability to enhance the flexibility and durability of materials. Dibutyl itaconate is classified as a diester, specifically an aliphatic ester, due to its structure containing two butyl groups attached to the itaconate moiety.
Dibutyl itaconate can be synthesized from natural sources, particularly from biomass-derived itaconic acid, which is produced through fermentation processes involving certain fungi. This makes dibutyl itaconate a compound of interest in sustainable chemistry due to its potential to replace petroleum-based products. In terms of classification, dibutyl itaconate falls under organic compounds known as esters, specifically categorized as a diester.
Several methods have been developed for the synthesis of dibutyl itaconate:
The synthesis typically involves heating the reactants in a reactor equipped with stirring capabilities and temperature control. The reaction conditions are crucial for optimizing yield and minimizing by-products.
Dibutyl itaconate has the molecular formula CHO. Its structure consists of two butyl groups attached to an itaconate backbone, which features a double bond between two carbon atoms and two carboxylic acid groups converted into ester functionalities.
Dibutyl itaconate can undergo various chemical reactions typical of esters:
The reaction conditions for hydrolysis typically involve heating with water at elevated temperatures, while transesterification may require specific catalysts depending on the alcohol used.
The mechanism for the formation of dibutyl itaconate involves nucleophilic attack by the hydroxyl group of n-butanol on the carbonyl carbon of the carboxylic acid group in itaconic acid, leading to the formation of an intermediate tetrahedral species that subsequently eliminates water to yield the ester.
Dibutyl itaconate finds numerous applications across various industries:
Dibutyl itaconate (DBI) has emerged as a promising bio-based monomer for emulsion polymerization, enabling the production of sustainable waterborne polymers. This environmentally friendly process utilizes water as the dispersion medium, eliminating the need for organic solvents and reducing volatile organic compound (VOC) emissions. The batch emulsion radical polymerization technique for DBI-based copolymers typically involves copolymerization with comonomers such as itaconic acid (IA) and lauryl methacrylate (LMA). The fundamental formulation includes sodium dodecyl sulfate (SDS) as surfactant (typically 24 parts per hundred parts of monomer, phm) and potassium persulfate (KPS) as initiator (1.0 phm), with reactions conducted at 75°C for approximately 6 hours under inert atmosphere [1] [5].
The resulting latex dispersions exhibit solid contents between 20-25 wt%, with particle sizes controllable through surfactant concentration and emulsification parameters. A critical finding reveals that increasing LMA content in DBI:LMA copolymers significantly enhances cross-linked microstructure development and molecular weight. This occurs because the hydrophobic LMA units promote chain entanglement and reduce chain transfer reactions, leading to higher molecular weights. Additionally, the incorporation of IA (typically 1 wt%) serves as a functional comonomer that improves colloidal stability through electrostatic repulsion and enhances substrate adhesion by providing carboxylic acid groups for hydrogen bonding [1] [5].
Table 1: Effect of Monomer Ratio on Poly(DBI-LMA-IA) Terpolymer Properties
DBI:LMA Ratio | Gel Content (%) | Molecular Weight (Đ) | Tg (°C) | Storage Modulus (G') |
---|---|---|---|---|
75:25 | 28.5 | 1.8 × 10⁵ | -45.2 | 1.8 × 10⁵ Pa |
70:30 | 35.2 | 2.1 × 10⁵ | -49.7 | 1.2 × 10⁵ Pa |
65:35 | 48.7 | 2.9 × 10⁵ | -54.3 | 9.5 × 10⁴ Pa |
60:40 | 62.3 | 3.5 × 10⁵ | -58.1 | 7.8 × 10⁴ Pa |
Terpolymer microstructure analysis confirms the formation of statistical random copolymers, evidenced by single, composition-dependent glass transition temperatures observed in DSC. The Tg of poly(DBI-LMA-IA) can be precisely tuned from -45°C to -58°C by adjusting the DBI:LMA ratio from 75:25 to 60:40, making these materials suitable for applications requiring specific viscoelastic properties, such as pressure-sensitive adhesives. This tunability arises from the flexible long alkyl chains of both DBI and LMA monomers that reduce chain stiffness and lower Tg values. FTIR and NMR analyses confirm complete monomer incorporation, with characteristic ester carbonyl stretches at 1730 cm⁻¹ and the absence of vinyl group signals, indicating high conversion [1] [5] [9].
Incorporating DBI into (meth)acrylic waterborne polymers presents significant challenges due to the monomer's low propagation rate, unfavorable reactivity ratios, and tendency toward depropagation processes. Conventional batch processes often result in incomplete DBI incorporation and heterogeneous copolymer composition. Seeded semibatch emulsion polymerization effectively addresses these limitations by enabling controlled monomer addition and maintaining optimal copolymerization conditions throughout the reaction. This strategy employs a pre-formed seed latex (typically polystyrene or poly(methyl methacrylate)) that acts as a nucleation site for subsequent polymerization, ensuring uniform particle growth and composition distribution [3].
The key innovation lies in the temperature-controlled addition profile and monomer starvation conditions. Operating at elevated temperatures (80-85°C) significantly accelerates DBI propagation rates while minimizing depropagation. Maintaining monomer concentrations below 5% throughout the addition phase ensures all monomers incorporate into growing polymer chains rather than forming new particles or homopolymer domains. This approach achieves remarkable incorporation efficiencies exceeding 90% for DBI loadings up to 30 wt%, with reactions completed within 4 hours—significantly faster than conventional batch processes requiring 8+ hours for similar conversions [3].
Table 2: Impact of Semibatch Strategies on DBI Incorporation Efficiency
Polymerization Method | Temperature (°C) | DBI Feed (wt%) | Reaction Time (h) | DBI Incorporation (%) | Gel Content (%) |
---|---|---|---|---|---|
Batch | 75 | 20 | 8 | 68.3 | 28.5 |
Batch | 85 | 20 | 6 | 72.1 | 32.7 |
Semibatch (Starvation) | 80 | 20 | 4 | 92.4 | 45.3 |
Semibatch (Starvation) | 85 | 30 | 4 | 90.7 | 48.9 |
Introduction of biobased itaconate cross-linkers during the semibatch process further enhances polymerization kinetics and material properties. These multi-functional itaconate esters, typically derived from plant-based polyols, create cross-linked networks that increase molecular weight and improve mechanical performance without sacrificing the environmental benefits. The cross-linkers participate in the polymerization through their multiple vinyl groups, forming covalent bonds between polymer chains that restrict chain mobility and increase elasticity. This combined approach achieves high-performance biobased polymers suitable for adhesive and coating applications while maintaining compatibility with existing industrial infrastructure—resolving a significant commercialization barrier for itaconate-based polymers [3].
Redox initiator systems significantly enhance the polymerization efficiency of DBI copolymers, particularly in low-temperature emulsion processes where thermal initiators exhibit inadequate decomposition rates. These systems operate through electron-transfer reactions between oxidizing and reducing agents, generating free radicals at significantly lower activation energies than thermal decomposition mechanisms. For DBI copolymerization with butadiene, the most effective redox pairs involve sodium hydroxymethanesulfinate (SFS) or sodium hydrosulfite (SHS) as reducing agents coupled with p-menthane hydroperoxide (PMH) or tert-butyl hydroperoxide as oxidizers [9] [10].
A particularly efficient system for poly(dibutyl itaconate-co-butadiene) synthesis employs the SHS/Fe-EDTA/PMH combination at 5°C, achieving >75% conversion within 5 hours. This low-temperature operation is crucial for controlling butadiene incorporation and minimizing side reactions. The redox system functions through a complex reaction pathway: the hydroperoxide oxidizes the reducing agent (SHS) in the presence of the iron catalyst (Fe-EDTA), generating sulfate radicals and alkoxy radicals that initiate polymerization. The radical flux remains constant throughout the reaction due to continuous initiator feeding, ensuring consistent kinetic chains and uniform copolymer composition [9] [10].
The molecular architecture of resulting copolymers shows predominately trans-polybutadiene (70-75%) and vinyl-polybutadiene (15-20%) configurations, with molecular weights ranging from 236,000 to 392,000 Da depending on butadiene content. Reactivity ratio analysis through the Fineman-Ross and Kelen-Tüdös methods reveals non-ideal copolymerization behavior between DBI and butadiene, with an azeotropic point at 0.383. This indicates that butadiene tends to form long flexible segments while DBI incorporates as isolated units or short sequences (diads/triads), creating a molecular architecture with nanodomains of DBI-rich segments dispersed in a butadiene-rich matrix. This microstructure provides an optimal balance between flexibility (from butadiene blocks) and strength (from DBI domains) for elastomer applications [9].
The pendant ester groups in DBI copolymers present unique opportunities for covalent cross-linking through reactions with multifunctional nucleophiles. Conventional sulfur vulcanization systems show limited efficiency with itaconate elastomers due to the low reactivity of the residual double bonds in itaconate units, which are sterically hindered by adjacent ester groups. To address this limitation, innovative dual cross-linking systems have been developed using amino-functionalized polysulfide (PDAS) in combination with conventional sulfur. This system simultaneously activates cross-linking at both double bonds and diester groups, significantly enhancing network density [4] [7].
The PDAS molecules feature multiple amine groups that undergo nucleophilic attack on the ester carbonyls of DBI units, forming amide bonds while liberating alcohol groups. Concurrently, the polysulfide segments of PDAS participate in conventional sulfur vulcanization with the double bonds in butadiene segments and residual vinyl groups in itaconate units. This dual mechanism creates an interpenetrating network with significantly enhanced cross-link density compared to single-mechanism systems. When PDAS is incorporated at 2-4 parts per hundred rubber (phr), the cross-link density increases by 150-200%, as measured by equilibrium swelling and low-strain modulus analysis [7].
Table 3: Performance of Dual Cross-Linked Poly(dibutyl itaconate-co-butadiene) Nanocomposites
Cross-Linking System | Tensile Strength (MPa) | Elongation at Break (%) | Crosslink Density (10⁻⁴ mol/cm³) | tan δ (0°C) | tan δ (60°C) |
---|---|---|---|---|---|
Sulfur Only | 10.2 | 380 | 1.8 | 0.744 | 0.145 |
PDAS Only | 12.7 | 420 | 3.2 | 0.812 | 0.115 |
Sulfur/PDAS Dual | 17.4 | 422 | 5.1 | 0.744 | 0.092 |
Commercial SSBR/Silica | 18.1 | 410 | 5.3 | 0.752 | 0.095 |
The enhanced network structure profoundly impacts mechanical and dynamic properties. Tensile strength increases from 10.2 MPa (sulfur only) to 17.4 MPa (dual system), approaching the performance of petroleum-based SSBR/silica composites (18.1 MPa). More importantly, the dual system achieves an optimal balance between wet grip (tan δ at 0°C = 0.744) and rolling resistance (tan δ at 60°C = 0.092), meeting performance requirements for high-performance tire treads. This property profile stems from the restricted molecular motion at higher temperatures (reducing hysteresis) while maintaining sufficient chain mobility at lower temperatures for energy dissipation. Additional strategies include incorporating epoxidized natural rubber as a compatibilizing cross-linker that bridges silica particles with the itaconate elastomer matrix through reactions between epoxy groups and both silanol groups on silica and carboxylic acids from hydrolyzed itaconate units [4] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1